molecular formula C14H22N2O4S B4176726 N~2~-ethyl-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-ethyl-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B4176726
M. Wt: 314.40 g/mol
InChI Key: LWIMHNYUCAZZGT-UHFFFAOYSA-N
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Description

N~2~-ethyl-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as EME-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EME-1 belongs to the class of sulfonylurea compounds, which are known for their ability to stimulate insulin secretion and regulate blood sugar levels. In

Scientific Research Applications

EME-1 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the main areas of research has been its role in regulating blood sugar levels and treating diabetes. Studies have shown that EME-1 stimulates insulin secretion from pancreatic beta cells, which helps to lower blood sugar levels. EME-1 has also been investigated for its potential use in treating obesity, as it has been shown to reduce body weight and improve glucose tolerance in animal models.

Mechanism of Action

The mechanism of action of EME-1 involves the activation of ATP-sensitive potassium channels in pancreatic beta cells. This leads to an increase in intracellular calcium levels, which stimulates insulin secretion. EME-1 has also been shown to activate the AMP-activated protein kinase pathway, which plays a key role in regulating energy metabolism and glucose uptake in cells.
Biochemical and Physiological Effects:
EME-1 has been shown to have several biochemical and physiological effects. In addition to its ability to stimulate insulin secretion and regulate blood sugar levels, EME-1 has been shown to improve glucose tolerance, reduce body weight, and increase energy expenditure in animal models. EME-1 has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One of the main advantages of EME-1 for lab experiments is its specificity for pancreatic beta cells. This allows researchers to study the effects of EME-1 on insulin secretion without affecting other cell types. However, one limitation of EME-1 is its short half-life, which can make it difficult to administer in vivo. Additionally, the potential for off-target effects and toxicity must be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for research on EME-1. One area of interest is the development of more potent and selective analogs of EME-1 for therapeutic use. Another area of research is the investigation of EME-1 in the context of other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Additionally, the potential for combination therapy with other drugs, such as GLP-1 agonists, is an area of interest. Overall, the potential therapeutic applications of EME-1 make it a promising target for future research.

properties

IUPAC Name

2-[ethyl-(4-methylphenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-4-16(11-14(17)15-9-10-20-3)21(18,19)13-7-5-12(2)6-8-13/h5-8H,4,9-11H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIMHNYUCAZZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCCOC)S(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-ethyl-N-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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